molecular formula C10H14FNO2 B13042456 (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13042456
M. Wt: 199.22 g/mol
InChI Key: XXJWLDYIGQOURH-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 3-fluoro-2-methoxyphenyl group attached to a propan-2-ol backbone. The fluorine and methoxy substituents on the aromatic ring modulate electronic properties and hydrogen-bonding capacity, which may enhance binding to adrenergic or other receptors.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m1/s1

InChI Key

XXJWLDYIGQOURH-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonia or primary amines in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name Key Structural Features Stereochemistry Biological Activity/Findings References
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL Chlorine (3-Cl) and methyl (4-Me) substituents on phenyl ring (1R,2R) No direct activity data; Cl/Me groups increase lipophilicity, potentially altering PK/PD
Compounds 10 and 11 (indolyloxy derivatives) Methoxymethyl-indolyloxy group and 2-methoxyphenoxyethylamino chain (2R,S) Antiarrhythmic, spasmolytic, and α1/β1-adrenoceptor binding (IC50: 0.1–10 μM)
Quilseconazole Difluorophenyl, trifluoromethoxy, and tetrazolyl groups (2R) Antifungal activity; fluorine enhances metabolic stability and target affinity

Key Observations :

  • Substituent Effects : The 3-fluoro-2-methoxy configuration in the target compound may optimize steric and electronic interactions with receptors compared to bulkier groups (e.g., indolyloxy in Compounds 10/11) or halogenated analogs (e.g., Cl/Me in ). Fluorine’s electronegativity and small size improve binding precision, while methoxy enhances solubility .
  • Stereochemical Influence: The (1R,2R) configuration contrasts with (1R,2S) or (2R,S) isomers in other compounds (e.g., ), which may alter receptor selectivity. For example, (1R,2S)-configured fluorophenylpropanols show distinct NMR shifts, suggesting varied conformational preferences .
Pharmacological and Receptor-Binding Profiles
  • Adrenoceptor Affinity: Compounds 10 and 11 exhibit α1/β1-adrenoceptor binding (IC50: 0.1–10 μM), with selectivity influenced by indolyloxy substituents. The target compound’s simpler phenyl group may reduce off-target interactions .

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